N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and continuous flow processes to enhance efficiency and scalability. These methods allow for the rapid synthesis of complex molecules with high precision and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- N-methyl-1-(pyridin-4-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the pyridin-2-amine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperidine derivatives .
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-19-9-7-17(8-10-19)21(25)24-14-11-18(12-15-24)23(3)20-6-4-5-13-22-20/h4-10,13,16,18H,11-12,14-15H2,1-3H3 |
InChI Key |
XOBYTRYTJYMJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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